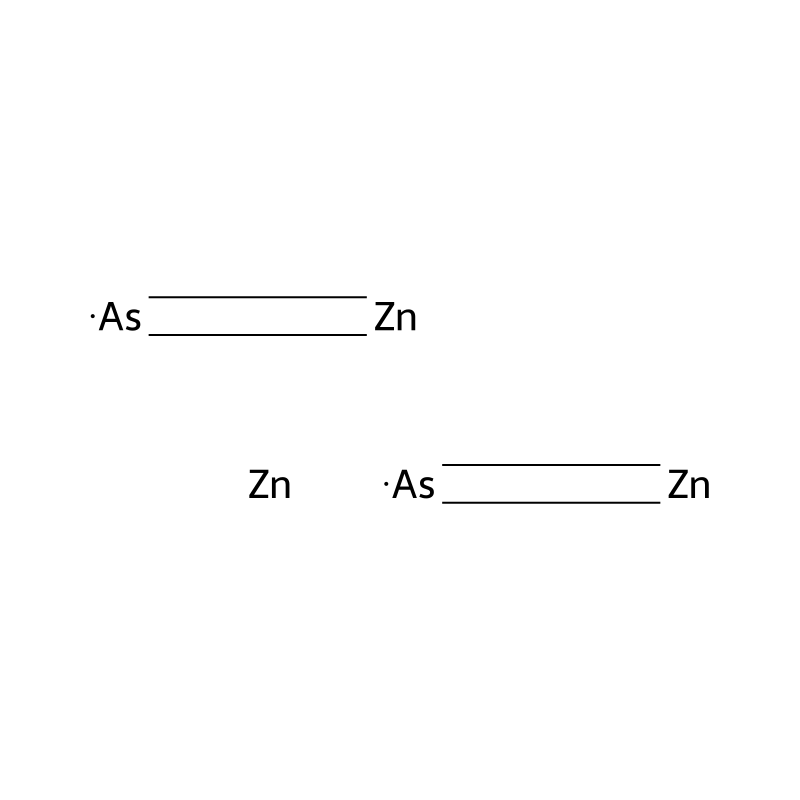Zinc arsenide
As2Zn3

Content Navigation
CAS Number
Product Name
Molecular Formula
As2Zn3
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Semiconductor Applications
Photovoltaic and Optoelectronic Devices
Due to its band gap of 1.0 eV, zinc arsenide shows potential in developing efficient solar cells and optoelectronic devices like light-emitting diodes (LEDs) and photodetectors [, ]. Researchers are exploring ways to improve the efficiency and stability of these devices using zinc arsenide through methods like doping and nanostructuring.
Infrared Detection
Zinc arsenide exhibits strong infrared (IR) absorption properties, making it a suitable candidate for developing infrared detectors. These detectors can be used in various scientific applications, including night vision, remote sensing, and spectroscopy. Research is ongoing to enhance the sensitivity and spectral selectivity of zinc arsenide-based IR detectors for specific research applications.
Other Research Applications
Beyond its role as a semiconductor, zinc arsenide finds use in other scientific research areas:
Spintronics
Zinc arsenide displays interesting magnetic properties, making it a potential candidate for research in spintronics, a field that explores the use of electron spin in electronic devices. Researchers are investigating how to manipulate the spin properties of zinc arsenide for potential applications in spin-based transistors and quantum computing.
Nanomaterials and Thin Films
Zinc arsenide nanostructures, such as nanowires and thin films, are being explored for various scientific research purposes. These nanostructures exhibit unique properties compared to bulk materials, making them potentially useful in areas like solar energy conversion, sensors, and catalysis.
Zinc arsenide is an inorganic compound with the chemical formula . It is a binary compound formed from zinc and arsenic, characterized by its gray tetragonal crystalline structure. This compound is notable for its semiconductor properties, featuring a band gap of approximately 1.0 electron volt. The crystalline structure of zinc arsenide is similar to that of other compounds in the zinc-cadmium-arsenic-phosphorus system, such as cadmium arsenide and zinc phosphide, allowing for continuous solid-solution formation among these materials .
Zinc arsenide can be synthesized through several methods:
- Direct Combination: The most straightforward method involves the direct reaction of elemental zinc and arsenic at elevated temperatures.
- Solid-State Reaction: This method involves heating powdered forms of zinc and arsenic under controlled conditions to promote reaction.
- Chemical Vapor Deposition: This technique is often used in semiconductor fabrication, where gaseous precursors are deposited onto a substrate to form zinc arsenide thin films.
These synthesis methods allow for the production of zinc arsenide in various forms suitable for different applications .
Zinc arsenide finds applications primarily in the field of electronics and optoelectronics due to its semiconductor properties. Key applications include:
- Semiconductors: Used in the fabrication of electronic devices such as diodes and transistors.
- Optoelectronic Devices: Employed in light-emitting diodes and laser diodes due to its efficient light emission properties.
- Photovoltaics: Investigated for use in solar cells as a potential material for energy conversion.
The versatility of zinc arsenide makes it a valuable material in modern technology .
Interaction studies involving zinc arsenide focus on its behavior in various environments and its interactions with other chemicals. These studies often assess:
- Reactivity with Acids: Understanding how zinc arsenide reacts with different acids helps predict its behavior in industrial processes.
- Environmental Impact: Evaluating how zinc arsenide interacts with soil and water can provide insights into its environmental toxicity and mobility.
Such studies are crucial for assessing safety protocols when handling this compound .
Zinc arsenide shares similarities with several other compounds, particularly within the group of binary compounds formed from elements in group II-VI of the periodic table. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Cadmium Arsenide | Similar semiconductor properties; higher toxicity | |
| Zinc Phosphide | Used in optoelectronics; less toxic than zinc arsenide | |
| Cadmium Phosphide | Similar structure; used in photonic applications | |
| Gallium Arsenide | Widely used in high-speed electronics; excellent electronic properties |
Zinc arsenide is unique due to its specific band gap energy and structural characteristics that allow it to participate effectively in electronic applications while also presenting significant health risks due to its arsenic content .
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (98.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Environmental Hazard








